molecular formula C10H12N6 B11179038 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine CAS No. 3656-03-9

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine

Cat. No.: B11179038
CAS No.: 3656-03-9
M. Wt: 216.24 g/mol
InChI Key: MDJILMQDTKUXND-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrazole ring substituted with a hydrazinylidene group and a methylphenyl group. It is often studied for its potential biological activities and its role as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine typically involves the coupling of diazotized p-methylaniline with malononitrile, followed by a ring closure reaction with hydrazine monohydrate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to its observed biological activities, such as antileishmanial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene-pyrazole derivatives, such as:

Uniqueness

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in biological applications.

Biological Activity

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine, also known as a derivative of pyrazole, has garnered considerable attention in the field of medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₆H₁₆N₆
  • Molecular Weight : 292.338 g/mol
  • CAS Number : 5456-92-8
  • Density : 1.31 g/cm³
  • Boiling Point : 434.5 °C
  • Flash Point : 216.6 °C

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds demonstrated up to 78% inhibition of inflammation at specific concentrations, showcasing the potential of pyrazole derivatives in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been extensively documented. Burguete et al. reported that synthesized pyrazole derivatives exhibited promising results against various bacterial strains, including E. coli and Bacillus subtilis. The compounds were tested at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis, showing significant inhibitory activity compared to standard drugs like rifampicin .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance, a recent review summarized that pyrazole derivatives have shown efficacy against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance the anticancer activity of these compounds.

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from the pyrazole nucleus showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to dexamethasone, which exhibited lower activity at similar concentrations .

Case Study 2: Antimicrobial Efficacy

A systematic screening was conducted on several pyrazole derivatives against standard bacterial strains. Compound 4b was identified as particularly effective, demonstrating an MIC value significantly lower than that of established antibiotics like ampicillin . This underscores the potential for developing new antimicrobial agents based on the pyrazole structure.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedInhibition (%)Reference
Anti-inflammatoryPyrazole Derivative A78%Selvam et al.
AntimicrobialCompound 4bMIC < 6.25 µg/mLBurguete et al.
AnticancerPyrazole Derivative BIC50 < 10 µMRecent Review

Properties

CAS No.

3656-03-9

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H12N6/c1-6-2-4-7(5-3-6)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)

InChI Key

MDJILMQDTKUXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NN=C2N)N

solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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